4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate
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Overview
Description
4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate: is a chemical compound with the molecular formula C20H20O34-[(1E)-3-oxo-1-propen-1-yl]phenyl hydrogen sulfate . This compound is characterized by its phenyl group and ester functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-[(1E)-3-oxo-1-propen-1-yl]phenol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound into its corresponding alcohols or aldehydes.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Oxidation products may include carboxylic acids or ketones.
Reduction: : Reduction products may include alcohols or aldehydes.
Substitution: : Substitution products can vary widely depending on the reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: : It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
This compound is unique in its structure and reactivity compared to similar compounds such as 4-[(1E)-3-oxo-1-propen-1-yl]phenyl hydrogen sulfate and 4-[(1E)-3-oxo-1-propen-1-yl]phenol . While these compounds share similar functional groups, the presence of the ester group in 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate gives it distinct chemical properties and reactivity.
List of Similar Compounds
4-[(1E)-3-oxo-1-propen-1-yl]phenyl hydrogen sulfate
4-[(1E)-3-oxo-1-propen-1-yl]phenol
Properties
IUPAC Name |
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-20(2,3)19(22)23-17-12-9-15(10-13-17)11-14-18(21)16-7-5-4-6-8-16/h4-14H,1-3H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSHFPPQFJJKBO-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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